

Application of CdZnS quantum dots in light-emitting diodes (LEDs).

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Compound of Interest

Compound Name: Cadmium zinc sulfide

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Application of CdZnS Quantum Dots in Light-Emitting Diodes (LEDs)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cadmium Zinc Sulfide (CdZnS) quantum dots (QDs) are emerging as highly promising materials for the emissive layer in next-generation light-emitting diodes (LEDs) due to their unique optoelectronic properties. These semiconductor nanocrystals offer tunable emission colors across the visible spectrum, high photoluminescence quantum yields (PLQY), and narrow emission bandwidths, leading to high color purity in display applications. The ability to tune their bandgap by adjusting the zinc-to-cadmium ratio allows for precise color engineering, a significant advantage over traditional phosphors. This document provides detailed application notes and experimental protocols for the synthesis of CdZnS QDs and the fabrication of CdZnS-based LEDs, along with a summary of their performance metrics.

I. Quantitative Data Presentation

The performance of CdZnS-based quantum dot LEDs (QLEDs) is critically dependent on the quality of the QDs and the architecture of the device. The following table summarizes key performance parameters reported for various CdZnS and related core/shell QD-based LEDs.

Quantum Dot Composition	Emission Peak (nm)	FWHM (nm)	PLQY (%)	Max Luminescence (cd/m²)	Peak Current Efficiency (cd/A)	Peak EQE (%)	Reference
CdZnS/ZnS (Blue)	433	< 25	up to 80	-	-	-	[1]
CdZnS/ZnS (Blue)	452	31	~100	-	-	-	[1]
CdZnS@ZnS (Blue)	438	20.1	99.5	-	-	-	[1]
CdZnS/ZnS (Blue)	-	-	98	-	-	-	[2][3]
CdSe@ZnS/ZnS (Green)	-	-	-	-	46.4	12.6	[4]
CdS/ZnS (blue), CdS/ZnS (red)	456, 590	-	-	-	-	-	[5]
CdSe/ZnS	525	< 35	> 80	> 7×10^4	30.3	-	[6]
CdSe/ZnS	634	-	-	2.2 lux	-	-	[7]

Note: Performance metrics can vary significantly based on the specific synthesis conditions, device architecture, and measurement parameters.

II. Experimental Protocols

A. Synthesis of CdZnS/ZnS Core/Shell Quantum Dots (One-Pot Method)

This protocol describes a one-pot synthesis method for producing high-quality, blue-emitting CdZnS/ZnS core/shell quantum dots.[\[1\]](#)

Materials:

- Cadmium oxide (CdO)
- Zinc oxide (ZnO)
- Oleic acid (OA)
- 1-octadecene (ODE)
- Sulfur powder
- Trioctylphosphine (TOP) or Tributylphosphine (TBP)
- Zinc oleate solution (0.5 M in ODE)
- N-hexane
- Ethanol

Procedure:

- Precursor Preparation:
 - Prepare a cadmium oleate and zinc oleate solution by reacting CdO and ZnO with oleic acid in 1-octadecene at an elevated temperature under nitrogen flow until the solution becomes clear.
 - Prepare a sulfur precursor solution by dissolving sulfur powder in TOP or TBP (S-TOP or S-TBP).
- Core Growth:
 - Heat the cadmium and zinc precursor solution to the desired injection temperature (e.g., 300 °C) under a nitrogen atmosphere.

- Swiftly inject the S-ODE solution into the hot reaction flask.
- Allow the CdZnS core nanocrystals to grow for a specific duration (e.g., 1-30 minutes) to achieve the desired size and emission color.

- Shell Growth:
 - After the core growth, inject a pre-prepared hot zinc oleate solution into the reaction mixture.
 - Subsequently, add the S-TBP solution dropwise at a controlled rate (e.g., 5 mL/h) to facilitate the growth of the ZnS shell.

- Purification:
 - Cool the reaction mixture to room temperature.
 - Precipitate the CdZnS/ZnS QDs by adding a mixture of n-hexane and ethanol.
 - Centrifuge the mixture to separate the QDs.
 - Discard the supernatant and redisperse the QD precipitate in n-hexane.
 - Repeat the precipitation and redispersion steps three times for thorough purification.
 - Finally, disperse the purified QDs in n-hexane for storage at 4 °C.

B. Fabrication of a CdZnS-based Quantum Dot LED (QLED)

This protocol outlines a general procedure for fabricating a solution-processed, multi-layered QLED using CdZnS quantum dots as the emissive layer.

Materials:

- Patterned Indium Tin Oxide (ITO) coated glass substrates
- Hole Transport Layer (HTL) material (e.g., Poly(9-vinylcarbazole) - PVK) solution

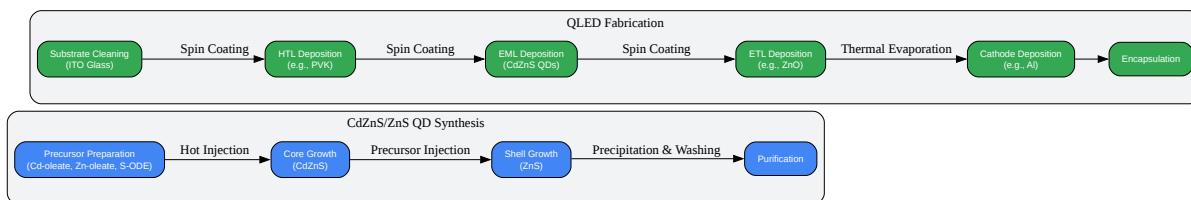
- Purified CdZnS/ZnS QDs dispersed in a non-polar solvent (e.g., n-octane, 30 mg/mL)
- Electron Transport Layer (ETL) material (e.g., Zinc Oxide - ZnO nanoparticles) solution
- Metal for cathode (e.g., Aluminum - Al)
- Solvents for spin coating (e.g., chlorobenzene for PVK)

Procedure:

- Substrate Cleaning:
 - Thoroughly clean the pre-patterned ITO glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
 - Dry the substrates with a nitrogen gun.
 - Treat the substrates with UV-ozone for 20 minutes to improve the work function of the ITO and enhance hole injection.
- Hole Transport Layer (HTL) Deposition:
 - Spin-coat the HTL solution (e.g., PVK in chlorobenzene) onto the cleaned ITO substrate.
 - Anneal the HTL film at an appropriate temperature to remove the solvent.
- Emissive Layer (EML) Deposition:
 - Spin-coat the purified CdZnS/ZnS QD solution onto the HTL.[\[1\]](#)
 - Bake the substrate at a moderate temperature (e.g., 80 °C for 30 minutes) to form a uniform QD film.[\[1\]](#)
- Electron Transport Layer (ETL) Deposition:
 - Spin-coat the ETL solution (e.g., ZnO nanoparticles in ethanol) on top of the QD emissive layer.
 - Anneal the ETL film.

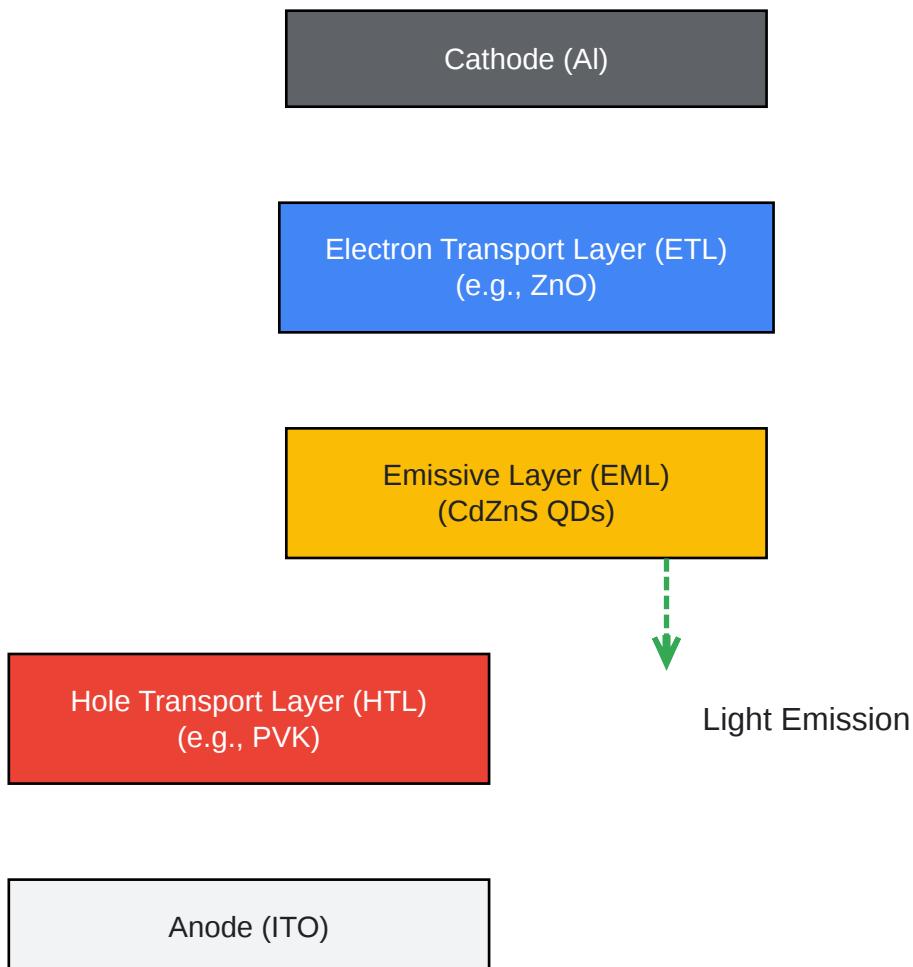
- Cathode Deposition:
 - Transfer the substrate to a high-vacuum thermal evaporator.
 - Deposit a metal cathode (e.g., Al) onto the ETL through a shadow mask to define the active area of the device.
- Encapsulation:
 - For improved stability and lifetime, encapsulate the device using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox to prevent degradation from oxygen and moisture.

III. Visualizations



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Caption: Workflow for CdZnS QD synthesis and QLED fabrication.



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Caption: Typical layered structure of a CdZnS-based QLED.

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